3-(3-Hydroxypropyl)phenylboronic acid
Overview
Description
3-(3-Hydroxypropyl)phenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications . This compound is particularly interesting due to its unique structure, which includes a hydroxypropyl group attached to a phenyl ring, enhancing its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of 3-(3-Hydroxypropyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) and a halide under the action of a palladium catalyst . The downstream effect of this pathway is the formation of a carbon-carbon bond .
Pharmacokinetics
It is known that the compound is solid in form
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This occurs through the Suzuki-Miyaura cross-coupling reaction, where this compound provides a phenyl group
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the boron atom of phenylboronic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of 3-(3-Oxopropyl)phenylboronic acid.
Reduction: Formation of boronate esters.
Substitution: Formation of various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-(3-Hydroxypropyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
3-Hydroxyphenylboronic acid: Similar structure but without the propyl chain, affecting its reactivity and applications.
Uniqueness
3-(3-Hydroxypropyl)phenylboronic acid is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it more suitable for applications requiring specific interactions with diols, such as in drug delivery and sensing .
Properties
IUPAC Name |
[3-(3-hydroxypropyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBPHAZRFXGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394881 | |
Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736989-98-3 | |
Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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